Tricetin

描述

三羟黄酮是一种黄酮类化合物,属于黄酮类化合物的一种,以其多样的生物活性及其治疗潜力而闻名。 它是一种罕见的苷元,存在于桃金娘科植物的花粉中,如大叶桉 。 三羟黄酮因其抗氧化、抗炎和抗癌特性而受到广泛关注 .

准备方法

合成路线和反应条件: 三羟黄酮可以通过多种化学反应合成。一种常见的方法是使用2,4,6-三羟基苯乙酮作为起始原料。 合成过程包括羟基保护、用3,4,5-三甲氧基苯甲酰氯酰化和Baker-Venkataraman重排 .

工业生产方法: 三羟黄酮的工业生产通常涉及从天然来源(如桉树蜂蜜、石榴花和小麦)中进行大规模提取 。提取过程通常包括溶剂提取、纯化和结晶,以获得高纯度的三羟黄酮。

化学反应分析

反应类型: 三羟黄酮会发生各种化学反应,包括氧化、还原和取代。 它表现出氧化剂和抗氧化剂的活性,具体取决于反应介质 .

常见试剂和条件:

氧化: 三羟黄酮可以用过氧化氢或高锰酸钾等试剂氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂进行。

取代: 取代反应通常涉及卤化或硝化,使用溴或硝酸等试剂。

科学研究应用

Anticancer Applications

Tricetin has been extensively studied for its anticancer properties across various cancer types. Research indicates that it inhibits cancer cell proliferation, induces apoptosis, and modulates critical signaling pathways.

Cancer Types Studied

- Breast Cancer : Inhibition of MCF-7 cell proliferation and induction of apoptosis have been documented .

- Osteosarcoma : this compound exhibits protective effects against human osteosarcoma cells by modulating inflammatory responses and apoptosis .

- Lung Cancer : Studies indicate that this compound can reverse benzo(a)pyrene-induced bone resorption activity in lung cancer models .

- Glioblastoma Multiforme and Non-Small Cell Lung Cancer : this compound shows promise against these aggressive cancer types due to its ability to inhibit cell growth and induce apoptosis .

Anti-Inflammatory Properties

This compound is recognized for its anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.

Mechanisms

- Cytokine Modulation : this compound reduces the production of inflammatory cytokines such as prostaglandin E2 and nitric oxide in chondrocytes, suggesting its role in managing inflammatory conditions .

- MAPK Pathway Suppression : The compound inhibits the MAPK signaling pathway, further supporting its anti-inflammatory effects .

Clinical Implications

The anti-inflammatory properties of this compound could be beneficial in treating chronic inflammatory diseases such as arthritis and other autoimmune disorders.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Mechanisms

This compound's antioxidant properties allow it to scavenge free radicals, which may protect neuronal cells from oxidative stress-related damage .

Potential Applications

Given its neuroprotective effects, this compound could be explored as a therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.

Antioxidant Activity

This compound demonstrates significant antioxidant activity, which is crucial for combating oxidative stress linked to various chronic diseases.

Free Radical Scavenging

Research indicates that this compound can effectively scavenge free radicals both in vitro and in vivo, contributing to its overall health benefits .

Summary of Applications

作用机制

三羟黄酮通过各种分子靶点和通路发挥作用:

相似化合物的比较

三羟黄酮通常与其他黄酮类化合物(如杨梅素和三羟甲基黄酮)进行比较:

类似化合物:

- 杨梅素

- 三羟甲基黄酮

- 槲皮素

- 山奈酚

三羟黄酮独特的化学结构和多样的生物活性使其成为各种科学和工业应用中宝贵的化合物。

生物活性

Tricetin, a flavonoid belonging to the flavone subclass, has garnered attention for its diverse biological activities, particularly in the context of cancer and inflammation. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and underlying molecular mechanisms.

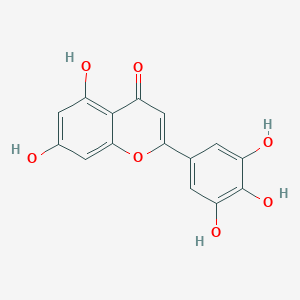

Chemical Structure and Properties

This compound (3,3',4',5,7-pentahydroxyflavone) is a naturally occurring flavonoid found in various plants. Its chemical structure contributes to its biological activities, primarily due to the presence of multiple hydroxyl groups that enhance its antioxidant capacity.

This compound exhibits significant anticancer properties across various cancer types, including leukemia and solid tumors. The following mechanisms have been identified:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in human leukemic HL-60 cells through caspase-dependent pathways. It activates caspases-8, -9, and -3, leading to morphological changes typical of apoptosis such as chromatin condensation and phosphatidylserine externalization .

- Inhibition of Cell Proliferation : In a study involving acute myeloid leukemia (AML) cell lines (HL-60, THP-1, U937, MV4-11), this compound inhibited cell viability in a concentration-dependent manner. HL-60 cells were particularly sensitive to this compound treatment .

- Reactive Oxygen Species (ROS) Production : this compound treatment resulted in increased ROS levels in HL-60 cells, triggering apoptosis via JNK-mediated signaling pathways .

Case Studies

- Leukemic Cell Lines : Research demonstrated that this compound effectively suppressed the growth of various AML cell lines. The study highlighted that combining this compound with an ERK inhibitor could enhance therapeutic efficacy compared to this compound alone .

- Chondroprotective Effects : In rat chondrocytes exposed to IL-1β, this compound exhibited protective effects by reducing the expression of matrix metalloproteinases (MMPs) and inflammatory mediators like prostaglandin E2 (PGE2). This suggests its potential role in treating osteoarthritis through anti-inflammatory and anti-catabolic mechanisms .

Anti-inflammatory Activity

This compound's anti-inflammatory properties have been documented in several studies:

- Reduction of Inflammatory Markers : this compound significantly decreased the production of nitric oxide (NO) and PGE2 in IL-1β-induced chondrocytes by modulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene expression .

- Chondroprotective Mechanism : The compound's ability to inhibit MMPs and inflammatory cytokines positions it as a potential therapeutic agent for inflammatory joint diseases .

Antioxidant Activity

This compound demonstrates strong antioxidant activity, which contributes to its protective effects against oxidative stress-related damage in cells. Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative damage in various biological systems .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound based on recent research findings:

属性

IUPAC Name |

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-5,16-17,19-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSRJFRKVXALTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199964 | |

| Record name | Tricetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tricetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

520-31-0 | |

| Record name | Tricetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tricetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 520-31-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5627PY99ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tricetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | Tricetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029620 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tricetin exert its anticancer effects?

A1: this compound demonstrates anticancer activity through various mechanisms, including:

- Induction of Apoptosis: this compound induces apoptosis in various cancer cell lines, including leukemia [], breast adenocarcinoma [], glioblastoma multiforme [], and liver cancer []. This apoptotic effect is primarily mediated by the activation of caspases and the mitochondrial apoptotic pathway.

- Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, as observed in breast adenocarcinoma cells []. This arrest is linked to the activation of ataxia telangiectasia-mutated (ATM) and subsequent phosphorylation of p53, leading to increased p53 stability and cell cycle regulation.

- Inhibition of Metastasis: this compound suppresses the migration and invasion of cancer cells by downregulating matrix metalloproteinase (MMP) expression and activity. This effect has been observed in glioblastoma multiforme [], nasopharyngeal carcinoma [], oral cancer [], and osteosarcoma cells [].

- Suppression of Signaling Pathways: this compound modulates various signaling pathways involved in cell proliferation, survival, and inflammation, including the Akt/GSK-3β pathway [], MAPK pathway [, , ], and NF-κB pathway [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H10O7 and a molecular weight of 302.24 g/mol. []

Q3: What spectroscopic data is available for this compound?

A3: this compound's structure has been elucidated using various spectroscopic methods, including UV, 1H NMR, and 13C NMR [, , ]. These techniques provide information about its functional groups, connectivity, and stereochemistry.

Q4: How do structural modifications of this compound affect its biological activity?

A4: Studies comparing this compound to other flavones suggest that the number and position of hydroxyl and methoxy groups significantly influence its activity:

- Anti-adipogenic Activity: The number and position of hydroxyl or methoxy groups on the B ring of 5,7-dihydroxyflavones influence their impact on adipogenesis. Luteolin, with a different substitution pattern than this compound, inhibits adipogenesis, while this compound promotes it [].

- Anti-inflammatory Activity: The presence and position of hydroxyl groups play a crucial role in the anti-inflammatory activity of flavones. While this compound exhibits anti-inflammatory effects, 6-hydroxyflavone and its derivatives, particularly 6-methoxyflavone, demonstrate significantly higher potency [].

Q5: What are the primary natural sources of this compound?

A5: this compound is predominantly found in:

- Honey and Pollen: this compound is notably present in the honey and pollen of Eucalyptus species [, , , , ].

- Myrtaceae Plants: Beyond Eucalyptus, this compound occurs as a free aglycone in various Myrtaceae family members [].

Q6: How does the content of this compound vary in different sources?

A6: this compound content varies considerably depending on the plant species, geographical origin, and environmental factors:

- Eucalyptus Honey: Australian Eucalyptus honeys show species-specific differences in this compound content []. For example, bloodwood honey contains high levels of myricetin and this compound, while yapunyah, narrow-leaved ironbark, and black box honeys lack myricetin but may have this compound, quercetin, or luteolin as their primary flavonoids.

- Wheat: Winter wheat husk has been identified as a particularly rich source of tricin, a methylated derivative of this compound [].

Q7: What are the potential therapeutic applications of this compound?

A7: this compound exhibits a wide range of pharmacological activities, suggesting potential applications in various therapeutic areas:

- Cancer: this compound's anti-proliferative, pro-apoptotic, and anti-metastatic properties make it a promising candidate for cancer prevention and treatment [, , , , , , ].

- Inflammation: this compound possesses anti-inflammatory activity, evident in its ability to reduce pro-inflammatory cytokine production and suppress NF-κB activation [, ].

- Osteoarthritis: this compound demonstrates chondroprotective effects, suppressing cartilage degradation, inflammation, and apoptosis in chondrocytes [].

- Acute Pancreatitis: this compound exhibits protective effects in models of acute pancreatitis, reducing pancreatic injury, inflammation, and edema [].

Q8: How does this compound compare to other flavonoids in terms of its pharmacological activities?

A8: this compound shares similarities with other flavonoids but also possesses unique characteristics:

- Antioxidant Activity: While this compound shows antioxidant properties [], its potency and mechanism may differ from other flavonoids like myricetin, which exhibits both pro- and antioxidant effects.

- Anti-inflammatory Activity: Compared to polyhydroxylated flavones, 6-hydroxyflavone and its derivatives, particularly 6-methoxyflavone, demonstrate significantly higher anti-inflammatory potency in kidney mesangial cells [].

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry plays a role in understanding this compound's interactions and properties:

- Molecular Docking: Molecular docking studies have been employed to evaluate the binding affinity and potential interactions of this compound with target proteins, such as α-amylase [] and vitamin D receptor (VDR) [].

- Network Pharmacology: Network flow analysis has been used to predict potential protein targets of this compound and other flavonoids in the context of respiratory syncytial virus (RSV) infection [].

Q10: What analytical techniques are used to identify and quantify this compound?

A10: Various analytical methods are employed for this compound analysis:

- Chromatography: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectrophotometry, mass spectrometry (MS), and electrospray ionization (ESI), are widely used for the separation, identification, and quantification of this compound in different matrices, including plant extracts, honey, and biological samples [, , , , ].

- Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is essential for structural elucidation and confirmation of this compound [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。